Coumarin, 3-(3,4-dimethylphenyl)-4-hydroxy-
CAS No.: 73791-13-6
Cat. No.: VC15914834
Molecular Formula: C17H14O3
Molecular Weight: 266.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 73791-13-6 |
|---|---|
| Molecular Formula | C17H14O3 |
| Molecular Weight | 266.29 g/mol |
| IUPAC Name | 3-(3,4-dimethylphenyl)-4-hydroxychromen-2-one |
| Standard InChI | InChI=1S/C17H14O3/c1-10-7-8-12(9-11(10)2)15-16(18)13-5-3-4-6-14(13)20-17(15)19/h3-9,18H,1-2H3 |
| Standard InChI Key | ZEJAYTJKRLUXHD-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)C2=C(C3=CC=CC=C3OC2=O)O)C |
Introduction
Chemical Structure and Properties
Coumarin, 3-(3,4-dimethylphenyl)-4-hydroxy- (CAS: 73791-13-6) is a synthetic coumarin derivative characterized by a 3,4-dimethylphenyl substituent at position 3 and a hydroxyl group at position 4 of the coumarin core. Its molecular formula is C₁₇H₁₄O₃, with a molecular weight of 266.29 g/mol . The structure consists of a 2H-chromen-2-one backbone substituted with the dimethylphenyl group and hydroxyl moiety, enabling hydrogen bonding and aromatic interactions critical for its biological activity .
Synthesis Methods
Conventional Synthesis Approaches
The synthesis of this compound typically involves Knoevenagel condensation or Pechmann reactions. For example:
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Aldol Condensation: Reaction of 4-hydroxycoumarin with 3,4-dimethylbenzaldehyde in the presence of a catalyst (e.g., p-dodecylbenzenesulfonic acid, DBSA) under microwave irradiation or reflux conditions .
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C-3 Arylation: Oxidative coupling using potassium permanganate (KMnO₄) in acetonitrile, enabling direct introduction of the 3,4-dimethylphenyl group to the coumarin core .
Table 1: Comparison of Synthesis Methods
Biological Activities and Applications
Antimicrobial Activity
Derivatives of 4-hydroxycoumarin, including 3-(3,4-dimethylphenyl)-4-hydroxycoumarin, exhibit moderate to strong antimicrobial activity. For example:
Table 2: Anticancer Activity of Related Coumarins
| Compound | Cell Line | IC₅₀ (µM) | Conditions | Reference |
|---|---|---|---|---|
| Ic | SK-LU-1 | 20 | Normoxic | |
| 5e | MDA-MB-231 | 0.25 | Hypoxic | |
| 3c | SPC-A-1 | 25 | Normoxic |
Anticoagulant and Anti-Inflammatory Effects
While direct data for 3-(3,4-dimethylphenyl)-4-hydroxycoumarin are sparse, coumarins in general inhibit vitamin K-dependent enzymes, suggesting potential anticoagulant properties. Anti-inflammatory activity is hypothesized due to modulation of pro-inflammatory signaling pathways .
Spectroscopic and Structural Characterization
NMR and IR Data
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¹H NMR: Peaks at δ 5.61 (s, 1H) (C₃-H) and δ 7.84–7.36 (m, aromatic protons) .
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¹³C NMR: Key signals at δ 160.3 (C=O), δ 153.8 (C₄-OH), and δ 138.2–128.2 (aromatic carbons) .
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IR: Absorption at ∼1680 cm⁻¹ (C=O stretch) and ∼3200–3500 cm⁻¹ (O-H stretch) .
Table 3: Spectroscopic Data for 3-(3,4-Dimethylphenyl)-4-Hydroxycoumarin
| Technique | Key Peaks/Signals | Reference |
|---|---|---|
| ¹H NMR | δ 5.61 (s, 1H), 7.84–7.36 (m, 4H) | |
| ¹³C NMR | δ 160.3 (C=O), 153.8 (C₄-OH) | |
| IR | 1680 cm⁻¹ (C=O), 3200–3500 cm⁻¹ (O-H) |
Research Gaps and Future Directions
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Mechanistic Studies: Elucidation of the molecular mechanisms underlying anticancer and antimicrobial effects.
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Structure-Activity Relationships (SAR): Optimization of substituents (e.g., halogens, electron-withdrawing groups) to enhance bioactivity.
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In Vivo Testing: Validation of efficacy in animal models, particularly for anticancer applications.
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